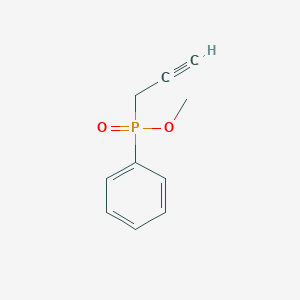
Methyl phenyl(prop-2-yn-1-yl)phosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl phenyl(prop-2-yn-1-yl)phosphinate is an organophosphorus compound characterized by the presence of a phosphinate group attached to a methyl, phenyl, and prop-2-yn-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl phenyl(prop-2-yn-1-yl)phosphinate can be achieved through several methods. One common approach involves the reaction of phenylphosphinic acid with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl phenyl(prop-2-yn-1-yl)phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to phosphine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinates depending on the nucleophile used.
Scientific Research Applications
Methyl phenyl(prop-2-yn-1-yl)phosphinate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be utilized in the study of enzyme inhibition and as a probe for biological pathways involving phosphorus-containing compounds.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism by which methyl phenyl(prop-2-yn-1-yl)phosphinate exerts its effects involves the interaction of the phosphinate group with molecular targets. The compound can act as an inhibitor of enzymes that utilize phosphorus-containing substrates. The prop-2-yn-1-yl group can also participate in covalent bonding with active sites of enzymes, leading to inhibition of their activity .
Comparison with Similar Compounds
Similar Compounds
Phenylphosphinic acid: Similar structure but lacks the prop-2-yn-1-yl group.
Methyl phenylphosphinate: Similar but without the prop-2-yn-1-yl group.
Propargyl phosphinate: Contains the prop-2-yn-1-yl group but lacks the phenyl group.
Uniqueness
The combination of these groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
106834-15-5 |
|---|---|
Molecular Formula |
C10H11O2P |
Molecular Weight |
194.17 g/mol |
IUPAC Name |
[methoxy(prop-2-ynyl)phosphoryl]benzene |
InChI |
InChI=1S/C10H11O2P/c1-3-9-13(11,12-2)10-7-5-4-6-8-10/h1,4-8H,9H2,2H3 |
InChI Key |
SKZMQGYBAKMGPX-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(CC#C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methylidenespiro[3.5]non-6-ene](/img/structure/B14328637.png)
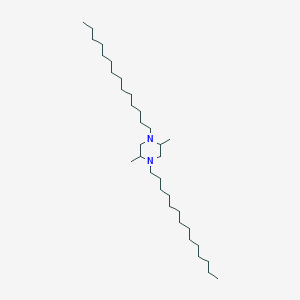
![4-[4-(4-Ethylphenyl)-4-methylpent-2-en-1-yl]-1-fluoro-2-phenoxybenzene](/img/structure/B14328659.png)
![4-[4,5-Dihexadecoxy-2-(2-methylprop-2-enoyloxy)pentoxy]-4-oxobutanoate](/img/structure/B14328667.png)
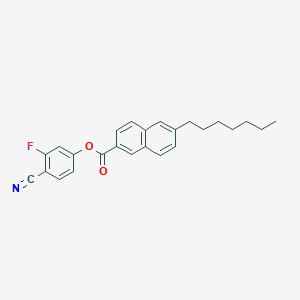
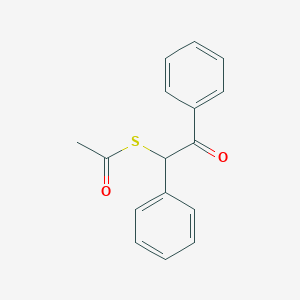
![5,7-Bis[(benzyloxy)methoxy]-2-benzofuran-1(3H)-one](/img/structure/B14328682.png)
![N-(2-Hydroxyethyl)-2-(3-nitro-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide](/img/structure/B14328691.png)
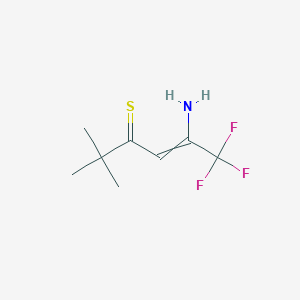
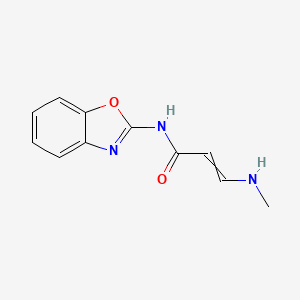
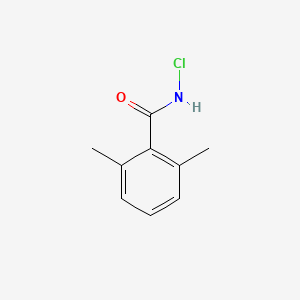

![2-Hexylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14328713.png)
![3-Methyl-3-[(2-oxo-2-phenylethyl)sulfanyl]butan-2-one](/img/structure/B14328714.png)
